

Application Notes: PBRM1-BD2-Fluor for Immunofluorescence Staining of PBRM1

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Compound of Interest		
Compound Name:	Pbrm1-BD2-IN-8	
Cat. No.:	B12395195	Get Quote

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a member of the SWI/SNF family[1][2]. PBRM1 plays a critical role in regulating gene expression through the modulation of chromatin structure. It contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci[3][4]. The second bromodomain, PBRM1-BD2, is particularly important for the association of the PBAF complex with chromatin[3][4]. Given its function as a tumor suppressor in cancers like clear cell renal cell carcinoma, visualizing the subcellular localization and dynamics of PBRM1 is crucial for research and drug development[1][5].

PBRM1-BD2-Fluor is a novel, high-affinity fluorescent small molecule probe designed to selectively target the second bromodomain (BD2) of PBRM1. This allows for direct visualization of PBRM1 in fixed cells using immunofluorescence microscopy, providing a valuable tool for studying its nuclear localization and recruitment to chromatin.

Quantitative Data Summary

The following tables summarize the key characteristics and recommended starting concentrations for PBRM1-BD2-Fluor.

Table 1: Physicochemical and Binding Properties of PBRM1-BD2-Fluor



Property	Value
Target	Human PBRM1, Bromodomain 2 (BD2)
Molecular Weight	~650 g/mol
Fluorophore	Green Fluorescent Emitter
Excitation (max)	488 nm
Emission (max)	520 nm
Binding Affinity (Kd)	75 nM
Formulation	1 mM solution in DMSO
Storage	-20°C, protect from light

Table 2: Recommended Concentrations for Immunofluorescence

Cell Type	Fixation Method	Probe Concentration	Incubation Time
HeLa	4% Paraformaldehyde	100 - 250 nM	1 hour at RT
A498 (ccRCC line)	4% Paraformaldehyde	150 - 300 nM	1 hour at RT
HEK293T	4% Paraformaldehyde	100 - 200 nM	1 hour at RT
Prostate Cancer Cells	4% Paraformaldehyde	150 - 350 nM	1 hour at RT

Note: Optimal concentrations and incubation times may vary depending on the cell line, experimental conditions, and imaging system. A titration experiment is recommended for initial studies.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of PBRM1 using PBRM1-BD2-Fluor



This protocol describes the use of PBRM1-BD2-Fluor for the detection of endogenous PBRM1 in cultured mammalian cells. PBRM1 is primarily localized to the nucleoplasm[6][7].

Materials:

- PBRM1-BD2-Fluor (1 mM in DMSO)
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.2% Triton X-100 in PBS
- Bovine Serum Albumin (BSA) for blocking (optional)
- DAPI or Hoechst stain for nuclear counterstaining
- · Mounting medium
- · Microscope slides

Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
- Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with ice-cold PBS.
 - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature (RT).
- Permeabilization:



- Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
- Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at RT to permeabilize the nuclear membrane.

Staining:

- Aspirate the permeabilization buffer and wash the cells three times with PBS.
- Dilute PBRM1-BD2-Fluor to the desired final concentration (e.g., 200 nM) in PBS.
- Add the diluted probe solution to the coverslips and incubate for 1 hour at RT, protected from light.

Washing:

- Aspirate the probe solution.
- Wash the cells three times with PBS for 5 minutes each, protected from light.

· Counterstaining:

- \circ Incubate cells with a nuclear counterstain like DAPI (1 μ g/mL) or Hoechst 33342 (1 μ g/mL) in PBS for 5-10 minutes at RT.
- Wash three times with PBS.

Mounting:

- Briefly rinse the coverslip in deionized water.
- Mount the coverslip onto a microscope slide using a drop of mounting medium.
- Seal the edges with nail polish and let it dry.

· Imaging:

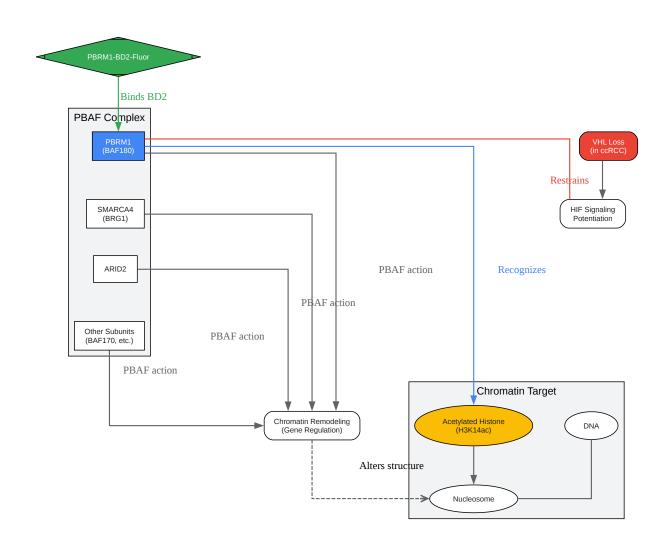
Image the slides using a fluorescence or confocal microscope.



• Use standard filter sets for DAPI (blue channel) and the green fluorescent probe (e.g., FITC/GFP channel). PBRM1 staining is expected to be observed within the nucleus[6][7].

Visualizations Signaling Pathway Context



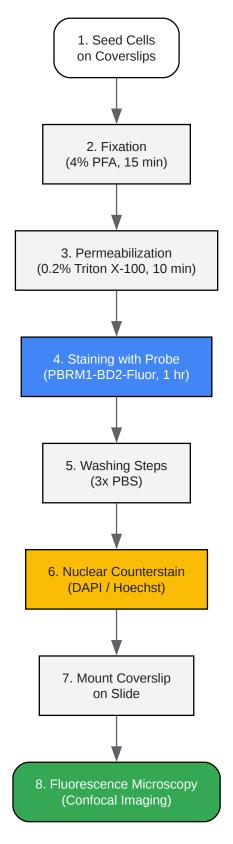


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Caption: PBRM1 targets the PBAF complex to acetylated histones, regulating gene expression.



Experimental Workflow



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Caption: Workflow for immunofluorescence staining using PBRM1-BD2-Fluor.

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